molecular formula C10H9BrOS B8433753 2-Bromomethyl-3-methoxy-benzothiophene

2-Bromomethyl-3-methoxy-benzothiophene

Cat. No.: B8433753
M. Wt: 257.15 g/mol
InChI Key: SVISRMIJKCWKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromomethyl-3-methoxy-benzothiophene is a useful research compound. Its molecular formula is C10H9BrOS and its molecular weight is 257.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxy-1-benzothiophene

InChI

InChI=1S/C10H9BrOS/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,6H2,1H3

InChI Key

SVISRMIJKCWKEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC2=CC=CC=C21)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methoxybenzothiophene-2-carboxaldehyde [3.4 g; J. Chem. Soc. C 779 (1967)] in ethanol (60 ml) was added sodium borohydride (0.34 g). After 10 minutes the solution was poured onto water (200 ml) and extracted with ether (2×50 ml). The ether extracts were washed with water (2×25 ml), dried and then evaporated to the title product as an orange oil. Yield, 3.4 g. 'HNMR (CDCl3, 60 MHz): 2.6 (s, 1H), 3.8 (s, 3H), 4.8 (s, 2H), 7.0-8.0 (m, 4H). This material (1.5 g) was dissolved in ether (20 ml). To the solution cooled in an ice-bath was added phosphorous tribromide (0.7 ml). The mixture was let to stand for 1 hour. The reaction mixture was poured onto ice-water (50 ml) and the ether layer separated, collected, dried and evaporated to obtain the title product as a light yellow oil (yield, 1.4 g). 'HNMR CDCl3, 60 MHz): 4.0 (s, 3H), 5.0 (s, 2H), 7.2-7.8 (m, 4H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.